molecular formula C21H22N2O4 B7699919 N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide

Cat. No. B7699919
M. Wt: 366.4 g/mol
InChI Key: BQLVRYSDZOTDNV-UHFFFAOYSA-N
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Description

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide, also known as HM-3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein that plays a role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and antioxidant activities, which may help to reduce the risk of chronic diseases such as cancer and cardiovascular disease. This compound has also been shown to have neuroprotective effects, which may help to prevent or slow the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide in lab experiments is that it exhibits a high degree of specificity, meaning that it targets specific enzymes and proteins without affecting other cellular processes. This makes it a valuable tool for studying the role of specific enzymes and proteins in various cellular processes. However, one limitation of using this compound is that it is a complex compound that requires expertise and precision to synthesize and purify.

Future Directions

There are several future directions for the study of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide. One area of research is the development of new drugs and therapies based on the anti-inflammatory, antioxidant, and anti-cancer activities of this compound. Another area of research is the study of the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research.

Synthesis Methods

The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide involves the reaction between 2-hydroxy-6-methoxyquinoline-3-carboxaldehyde and 4-methoxyphenylacetic acid in the presence of a reducing agent. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis of this compound is a complex process that requires expertise and precision to ensure the purity and quality of the final product.

Scientific Research Applications

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide has been extensively studied in scientific research due to its potential applications in various areas. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer activities, making it a promising candidate for the development of new drugs and therapies. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-4-20(24)23(16-5-7-17(26-2)8-6-16)13-15-11-14-12-18(27-3)9-10-19(14)22-21(15)25/h5-12H,4,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLVRYSDZOTDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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